molecular formula C9H9N3 B107646 2-Hydrazinoquinoline CAS No. 15793-77-8

2-Hydrazinoquinoline

Cat. No.: B107646
CAS No.: 15793-77-8
M. Wt: 159.19 g/mol
InChI Key: QMVCLSHKMIGEFN-UHFFFAOYSA-N
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Description

2-Hydrazinoquinoline is an organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, where a hydrazine group is attached to the second position of the quinoline ring. This compound is known for its reactivity and is used in various chemical and biological applications, particularly as a derivatization agent in analytical chemistry.

Mechanism of Action

Target of Action

2-Hydrazinoquinoline, also known as 2-Hydrazinylquinoline, is a hydrazine reagent . It primarily targets carbonyl compounds , specifically aldehydes and ketones . These compounds play crucial roles in various metabolic pathways, serving as intermediates and end products .

Mode of Action

The interaction of this compound with its targets results in the formation of hydrazone derivatives . This occurs through two main reactions:

Biochemical Pathways

The biochemical pathways affected by this compound are those involving short-chain carboxylic acids, aldehydes, and ketones . These compounds are substrates and products of numerous enzymatic reactions, intermediate metabolites in both anabolic and catabolic metabolism, building blocks for complex biomolecules, regulators of metabolic pathways, and causes of metabolic disorders and oxidative stress .

Pharmacokinetics

It’s worth noting that the compound is compatible with biological samples, as demonstrated by its successful derivatization of urine, serum, and liver extract samples .

Result of Action

The result of this compound’s action is the formation of hydrazone derivatives of carbonyl compounds . This improves the ionization efficiency and selectivity of detection, which is particularly useful in liquid chromatography-mass spectrometry (LC-MS) analysis .

Action Environment

This suggests that this compound can operate effectively in different biological environments.

Biochemical Analysis

Biochemical Properties

2-Hydrazinoquinoline plays a significant role in biochemical reactions. It reacts with carboxylic acids to form esters and with aldehydes and ketones to form Schiff bases . The formation of these derivatives is attributed to the esterification reaction between this compound and a carboxyl group, and the formation of Schiff bases between this compound and a carbonyl group .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed through its role as a derivatization agent in liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones in biological samples . This process allows for the identification and elucidation of metabolites associated with various metabolic disruptions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It forms esters with carboxylic acids and Schiff bases with aldehydes and ketones . These reactions enhance the ionization efficiency and selectivity of detection in LC-MS analyses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used to characterize the kinetics of type 1 diabetes-induced metabolic changes in streptozotocin-treated mice

Metabolic Pathways

This compound is involved in the metabolic pathways of carboxylic acids, aldehydes, and ketones . It reacts with these compounds to form derivatives, which can then be analyzed using LC-MS . This process allows for the identification of metabolites associated with various metabolic disruptions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinoquinoline can be synthesized through several methods. One common approach involves the reaction of quinoline with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

  • Quinoline is dissolved in an appropriate solvent such as ethanol.
  • Hydrazine hydrate is added to the solution.
  • The mixture is heated under reflux for several hours.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors for the reflux reaction.
  • Employing continuous flow systems to enhance efficiency.
  • Implementing purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

2-Hydrazinoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various electrophiles can be used in the presence of catalysts or under specific conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazine-substituted quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with different substituents replacing the hydrazine group.

Comparison with Similar Compounds

2-Hydrazinoquinoline can be compared with other hydrazine derivatives such as:

  • 2-Hydrazinopyridine
  • 2-Hydrazino-4-phenylthiazole
  • 2,4-Dinitrophenylhydrazine

Uniqueness:

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

quinolin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVCLSHKMIGEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065945
Record name 2(1H)-Quinolinone, hydrazone
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15793-77-8
Record name 2-Hydrazinoquinoline
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Record name Quinoline, 2-hydrazinyl-
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Record name 2-Hydrazinoquinoline
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Record name Quinoline, 2-hydrazinyl-
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Record name 2(1H)-Quinolinone, hydrazone
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Record name 2-quinolylhydrazine
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Record name 2-Hydrazinylquinoline
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Synthesis routes and methods I

Procedure details

21.0 g (128.4 mmol) of 2-chloroquinoline are initially charged in 210 ml of ethanol. 64.3 g (1.3 mol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The mixture is then cooled to 0° C., and the solid formed is filtered off and washed with a little ethanol. The product is initially air-dried and then dried under high vacuum.
Quantity
21 g
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210 mL
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64.3 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloroquinoline (15 g) in ethanol (150 ml) was added hydrazine hydrate (40 ml) the resulting solution was heated at reflux for 6 hrs then diluted with water (400 ml) and extracted with diethyl ether (3×200 ml). The collected organic phase was washed with brine (300 ml), dried and concentrated under vacuum to afforg the title compound as a solid (13 g)
Quantity
15 g
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Reaction Step One
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40 mL
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150 mL
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Name
Quantity
400 mL
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Synthesis routes and methods III

Procedure details

2-Hydrazinoquinoline (35.70 g; 0.224 mol) obtained in a customary manner (e.g., as disclosed in J. Chem. Soc., 103, 1978) from 2-chloroquinoline and hydrazine hydrate, 56.29 g (0.149 mol, mol ratio 1.5) of di-p-diethylaminostyryl ketone, 450 ml of ethanol and 74.8 ml of acetic acid were refluxed for 3 hours with stirring. The reaction mixture was cooled with water. The crystals that precipitated were separated by filtration, and hot-filtered using 150 cc of ethanol to afford 27.12 g (yield 35%) of yellow crystals having a melting point of 180° to 182° C. Recrystallization from methyl ethyl ketone afforded crystals having a melting point of 182° to 183° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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450 mL
Type
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74.8 mL
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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